molecular formula C18H14Cl2N4OS B12269371 1-{3-[(6,8-dichloroquinazolin-4-yl)sulfanyl]propyl}-1,3-dihydro-2H-benzimidazol-2-one

1-{3-[(6,8-dichloroquinazolin-4-yl)sulfanyl]propyl}-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B12269371
M. Wt: 405.3 g/mol
InChI Key: JLHCBVMJJYGRIR-UHFFFAOYSA-N
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Description

1-{3-[(6,8-dichloroquinazolin-4-yl)sulfanyl]propyl}-1,3-dihydro-2H-benzimidazol-2-one is a complex organic compound that features a benzimidazole core linked to a quinazoline moiety through a sulfanyl-propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-[(6,8-dichloroquinazolin-4-yl)sulfanyl]propyl}-1,3-dihydro-2H-benzimidazol-2-one typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or other suitable aldehydes.

    Quinazoline Derivative Synthesis: The quinazoline moiety is prepared by reacting 6,8-dichloroquinazoline with appropriate reagents.

    Linking the Moieties: The final step involves the nucleophilic substitution reaction where the benzimidazole core is linked to the quinazoline moiety through a sulfanyl-propyl chain.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-{3-[(6,8-dichloroquinazolin-4-yl)sulfanyl]propyl}-1,3-dihydro-2H-benzimidazol-2-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazoline moiety can be reduced under specific conditions.

    Substitution: The chlorine atoms on the quinazoline ring can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Substituted quinazoline derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential therapeutic agent due to its unique structural features.

    Biological Studies: The compound can be used to study the interactions with various biological targets.

    Industrial Applications: It may serve as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-{3-[(6,8-dichloroquinazolin-4-yl)sulfanyl]propyl}-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets. The benzimidazole core is known to interact with various enzymes and receptors, while the quinazoline moiety can enhance binding affinity and specificity. The sulfanyl-propyl chain provides flexibility and can influence the overall pharmacokinetic properties of the compound.

Comparison with Similar Compounds

  • 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one
  • 6,8-Dichloroquinazoline Derivatives

Comparison: 1-{3-[(6,8-dichloroquinazolin-4-yl)sulfanyl]propyl}-1,3-dihydro-2H-benzimidazol-2-one is unique due to the combination of the benzimidazole and quinazoline moieties linked by a sulfanyl-propyl chain. This structural feature provides a distinct set of chemical and biological properties that are not observed in the individual components or other similar compounds.

Properties

Molecular Formula

C18H14Cl2N4OS

Molecular Weight

405.3 g/mol

IUPAC Name

3-[3-(6,8-dichloroquinazolin-4-yl)sulfanylpropyl]-1H-benzimidazol-2-one

InChI

InChI=1S/C18H14Cl2N4OS/c19-11-8-12-16(13(20)9-11)21-10-22-17(12)26-7-3-6-24-15-5-2-1-4-14(15)23-18(24)25/h1-2,4-5,8-10H,3,6-7H2,(H,23,25)

InChI Key

JLHCBVMJJYGRIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)N2CCCSC3=NC=NC4=C3C=C(C=C4Cl)Cl

Origin of Product

United States

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